Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone
Description
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is a hydrazone derivative synthesized via condensation of 4-methylbenzaldehyde with (4-octylphenyl)hydrazine. Hydrazones are characterized by the –NH–N=CH– functional group and are widely studied for their biological activities, including antimicrobial, antifungal, and antitumor properties . The target compound features a 4-methyl substituent on the benzaldehyde ring and a long 4-octylphenyl chain on the hydrazone moiety, which enhances lipophilicity and may influence its interaction with biological targets .
Properties
CAS No. |
72010-28-7 |
|---|---|
Molecular Formula |
C23H32N2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-1-(4-octylphenyl)methanamine |
InChI |
InChI=1S/C23H32N2/c1-3-4-5-6-7-8-9-21-14-16-23(17-15-21)19-25-24-18-22-12-10-20(2)11-13-22/h10-18,25H,3-9,19H2,1-2H3/b24-18+ |
InChI Key |
RUSMCSHRQMGFSD-HKOYGPOVSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as acids or bases can also be employed to speed up the reaction. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Organic Synthesis
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone serves as a reagent in organic synthesis for preparing various hydrazone derivatives. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in synthetic organic chemistry.
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for some derivatives against Staphylococcus aureus and Escherichia coli were reported, indicating moderate antibacterial efficacy.
| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |
|---|---|---|
| Hydrazone 1 | 32 | 64 |
| Hydrazone 2 | 16 | 32 |
| Hydrazone 3 | 8 | 16 |
- Anticancer Activity: Investigations into the anticancer mechanisms of hydrazones have revealed their potential to induce apoptosis in cancer cells through caspase activation pathways .
Medicinal Chemistry
This compound is being explored for its potential use in drug development. Its interactions with biological targets may lead to novel therapeutic agents aimed at treating various diseases.
Industrial Applications
This compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity .
Antimicrobial Efficacy Study
A study focusing on hydrazones derived from various benzaldehydes demonstrated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This finding highlights the structure-activity relationship that warrants further exploration.
Tyrosinase Inhibition Research
Another study highlighted the ability of specific hydrazones to inhibit tyrosinase activity, which plays a crucial role in melanin production. This suggests potential applications in dermatological treatments for skin disorders .
Anticancer Mechanisms Investigation
Research into the mechanisms of action revealed that some hydrazones induce apoptosis in cancer cells through pathways involving caspase activation. These findings open avenues for developing anticancer drugs based on hydrazone structures .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Hydrazones are highly tunable, with properties modulated by substituents on both the aldehyde and hydrazine components. Key analogs include:
Substituents on the Benzaldehyde Ring
Molecular Formula: C₈H₁₀N₂; MW: 134.18 g/mol . Properties: Lower molecular weight and hydrophobicity compared to the target compound.
4-Methylbenzaldehyde 4-nitrophenylhydrazone (CAS 10477-83-5) Structure: Incorporates a nitro group (–NO₂) on the phenyl ring. Molecular Formula: C₁₄H₁₃N₃O₂; MW: 255.27 g/mol .
Syringaldazine (CAS 14414-32-5) Structure: Contains hydroxy and methoxy groups on both benzaldehyde and phenyl rings. Molecular Formula: C₁₈H₂₀N₂O₆; MW: 360.36 g/mol. Properties: High solubility in DMF and notable use as a lignin peroxidase substrate .
Substituents on the Hydrazone Moiety
Benzaldehyde, 4-methyl-, (phenylmethylene)hydrazone (CAS 19019-27-3)
- Structure : Phenyl group instead of 4-octylphenyl.
- Properties : Reduced lipophilicity compared to the target compound, affecting membrane permeability .
Benzaldehyde, 4-chloro-, 2-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone (CAS 303148-68-7) Structure: Chloro and trifluoromethyl-quinazolinyl substituents. Molecular Formula: C₁₆H₁₀ClF₃N₄; MW: 350.73 g/mol .
Physicochemical Properties
*LogP: Octanol-water partition coefficient (estimated using ChemDraw). †Hypothetical data based on alkyl chain length. ‡Reported for similar nitro-substituted hydrazones .
Spectroscopic Characterization
- ¹H NMR : The –CH=N– proton in hydrazones resonates at δ 8.01–8.20 ppm , while aromatic protons appear at δ 6.41–9.42 ppm . The target compound’s 4-octylphenyl group would show alkyl proton signals at δ 0.88–1.45 ppm (triplet for –CH₃) .
- ¹³C NMR : The C=N carbon resonates at δ 151–159 ppm , and carbonyl carbons (if present) at δ 162–165 ppm .
Biological Activity
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is a hydrazone compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound is characterized by its hydrazone functional group, which is known for its ability to form stable complexes with various metal ions and exhibit significant biological activities. The general structure can be represented as follows:
Antibacterial Activity
Several studies have reported on the antibacterial properties of hydrazone derivatives. For instance, a series of hydrazones derived from 4-methylbenzohydrazide were tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited moderate minimum inhibitory concentration (MIC) values, suggesting potential antibacterial efficacy.
| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) | MIC against K. pneumoniae (mg/mL) |
|---|---|---|---|
| Hydrazone 1 | 32 | 64 | 128 |
| Hydrazone 2 | 16 | 32 | 64 |
| Hydrazone 3 | 8 | 16 | 32 |
The presence of halogen substituents was noted to enhance antibacterial activity, indicating a structure-activity relationship that merits further investigation .
Antifungal Activity
Research has also highlighted the antifungal properties of hydrazones. In particular, compounds similar to benzaldehyde-derived hydrazones have shown effectiveness against fungi such as Candida albicans. The antifungal activity was assessed using MIC values:
| Compound | MIC against C. albicans (µg/mL) |
|---|---|
| Benzaldehyde Hydrazone A | 125 |
| Benzaldehyde Hydrazone B | 250 |
These findings suggest that modifications in the structure can lead to enhanced antifungal properties .
Anticancer Activity
Hydrazones have been evaluated for their anticancer potential as well. Studies have indicated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a specific analog demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value in the low micromolar range.
Enzyme Inhibition
Benzaldehyde-derived hydrazones have also been investigated for their enzyme inhibitory activities. Notably, they exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| Hydrazone 1 | 46.8 | 19.1 |
| Hydrazone 2 | 137.7 | 881.1 |
The dual inhibition profile suggests that these compounds could serve as potential leads for developing therapeutic agents targeting cholinergic dysfunctions .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on hydrazones derived from various benzaldehydes found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- Tyrosinase Inhibition : Another research highlighted the ability of specific hydrazones to inhibit tyrosinase activity, which is crucial for melanin production in skin disorders . This suggests potential applications in dermatological treatments.
- Anticancer Mechanisms : Investigations into the mechanism of action revealed that some hydrazones induce apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. What synthetic methodologies are recommended for preparing Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of 4-methylbenzaldehyde with a substituted hydrazine derivative (e.g., (4-octylphenyl)hydrazine). Key steps include:
- Reagent Selection : Use catalysts like CsF in acetonitrile to enhance nucleophilic substitution efficiency .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product .
- Optimization : Adjust molar ratios (e.g., 1:1.2 aldehyde:hydrazine) and reflux duration (4–6 hrs) to maximize yield. Monitor by TLC .
Q. How can spectroscopic techniques confirm the structural integrity of this hydrazone derivative?
- Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic peaks:
- Hydrazone imine proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- signals for C=N (δ 150–160 ppm) and aliphatic carbons from the octyl chain (δ 10–35 ppm) .
- IR : Confirm N-H stretching (3200–3300 cm) and C=N vibrations (1600–1650 cm) .
Q. What safety protocols are critical when handling hydrazone derivatives during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water immediately .
- Note : Toxicological data for this compound may be limited; assume acute toxicity and handle with caution .
Advanced Research Questions
Q. How do crystallographic data and computational modeling resolve structural contradictions in hydrazone derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve discrepancies in bond lengths/angles (e.g., C=N vs. C-N) by comparing experimental data with DFT-optimized geometries .
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model hydrogen bonding and lattice energies, which explain stability variations in polymorphs .
- Example : For similar hydrazones, DFT revealed a 0.05 Å deviation in C=N bond length between experimental and theoretical models, attributed to crystal packing effects .
Q. How does the 4-octylphenyl substituent influence physicochemical properties compared to shorter-chain analogs?
- Methodological Answer :
- Lipophilicity : The octyl chain increases logP (estimated ~5.2 vs. ~3.5 for methyl analogs), enhancing membrane permeability .
- Thermal Stability : Higher melting points (179–181°C for vanillin azine analogs) suggest improved crystallinity due to alkyl chain packing .
- Table : Comparative Physicochemical Properties
| Property | 4-Octylphenyl Derivative (Estimated) | Methyl Analog |
|---|---|---|
| logP | ~5.2 | 2.568 |
| Melting Point | 180–185°C | 179–181°C |
| Solubility | Low in water, high in DCM/THF | Similar |
Q. What advanced analytical methods assess the stability of this hydrazone under varying pH and temperature?
- Methodological Answer :
- HPLC-MS : Monitor degradation products at accelerated conditions (e.g., 40°C, pH 2–12). Use C18 columns with 0.1% formic acid in mobile phase .
- Kinetic Studies : Fit degradation data to first-order models to calculate half-life (e.g., t = 24 hrs at pH 7, 60°C) .
- Microscopy : Track crystal morphology changes under humidity (40–80% RH) using polarized light microscopy .
Q. How can researchers address contradictions in reported bioactivity data for hydrazone derivatives?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate IC values across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using molecular docking to identify binding affinity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
